Dimethyl tetrasulfide

Description

dimethyltetrasulfide is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

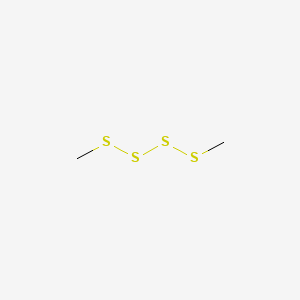

2D Structure

3D Structure

Properties

IUPAC Name |

(methyltetrasulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S4/c1-3-5-6-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNIZCVKXVRCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063997 | |

| Record name | Tetrasulfide, dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5756-24-1 | |

| Record name | Dimethyl tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5756-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrasulfide, dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005756241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasulfide, dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasulfide, dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl tetrasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl tetrasulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dimethyl tetrasulfide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl tetrasulfide (DMTS), an organosulfur compound with the chemical formula C₂H₆S₄, is a volatile molecule characterized by a linear chain of four sulfur atoms flanked by two methyl groups. This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound. It includes a summary of its physicochemical properties, detailed descriptions of its molecular structure and bonding, and an exploration of its thermal and photochemical decomposition pathways. Additionally, this guide outlines experimental protocols for the synthesis, purification, and analysis of DMTS, and discusses its reactivity with both nucleophilic and electrophilic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in fields where the chemistry of organic polysulfides is of interest.

Chemical Properties and Structure

Physicochemical Properties

This compound is a yellow liquid with a characteristic garlic-like or meaty odor.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆S₄ | [2] |

| Molecular Weight | 158.33 g/mol | [2] |

| CAS Number | 5756-24-1 | [2][3] |

| Appearance | Yellow clear liquid (est.) | [1] |

| Density | 1.303 - 1.309 g/cm³ @ 25 °C | [1] |

| Boiling Point | 243.14 °C @ 760 mmHg (est.) | [1] |

| Flash Point | 72.78 °C (163.00 °F) TCC | [1] |

| Vapor Pressure | 0.051 mmHg @ 25 °C (est.) | [1] |

| Water Solubility | 1751 mg/L @ 25 °C (est.) | [1][3] |

| logP (o/w) | 2.490 (est.) | [1] |

| Refractive Index | 1.658 - 1.664 @ 20.00 °C | [1] |

| ¹H NMR Chemical Shift | ~2.63 ppm (in CDCl₃, relative to other dimethyl polysulfides) | [4] |

| ¹³C NMR Chemical Shift | 22.60 ppm (predicted in H₂O) | [5][6] |

Chemical Structure and Bonding

The structure of this compound consists of a central chain of four sulfur atoms with a methyl group attached to each terminal sulfur atom. The molecule adopts a non-planar, helical conformation to minimize steric hindrance and lone pair-lone pair repulsion between the sulfur atoms. The S-S-S bond angles are approximately 107°, and the C-S-S bond angles are around 103°. The dihedral angles along the S-S-S-S backbone are typically in the range of 80-100°.

The central sulfur-sulfur bond in this compound is notably weaker than the terminal S-S bonds, with an estimated bond dissociation energy of approximately 36 kcal/mol.[7] This relatively low bond energy makes the central S-S bond susceptible to homolytic cleavage upon heating or exposure to light, initiating decomposition and rearrangement reactions.[7]

Reactivity and Decomposition

Thermal and Photochemical Decomposition

This compound is thermally less stable than its lower sulfide (B99878) analogs, such as dimethyl disulfide and trisulfide.[7] Upon heating, it undergoes homolytic cleavage of the weak central S-S bond to form methylthiyl (CH₃S•) and methyltrisulfanyl (CH₃SSS•) radicals. These radicals can then participate in a variety of subsequent reactions, including disproportionation, to yield a mixture of other dimethyl polysulfides (e.g., dimethyl trisulfide and dimethyl pentasulfide).[4][7]

Photochemical decomposition can be initiated by exposure to solar radiation.[8] This process also proceeds via a radical chain mechanism, leading to the formation of a mixture of dimethyl polysulfides.[8] The quantum yields for the decomposition of dimethyl polysulfides are greater than unity, indicating a chain reaction mechanism.[8]

Reactivity with Nucleophiles

The sulfur atoms in this compound are electrophilic and susceptible to attack by nucleophiles. Thiolates, for example, can react with this compound in a disulfide exchange-type reaction. This reactivity is a general feature of organic polysulfides.

Reactivity with Electrophiles

While the sulfur atoms in this compound are generally considered electron-rich, their reactivity as nucleophiles is less pronounced compared to monosulfides. However, they can react with strong electrophiles. For instance, oxidation of dimethyl trisulfide with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding S-monoxide, and similar reactivity can be expected for this compound.[7]

Reduction

This compound can be reduced by various reducing agents. For example, treatment with thiols like glutathione (B108866) can lead to the release of hydrogen sulfide (H₂S).[9] This reaction is believed to proceed through a series of nucleophilic attacks by the thiol on the sulfur chain.[9]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on the synthesis and analysis of related organosulfur compounds. They should be adapted and optimized for specific laboratory conditions and safety protocols.

Synthesis of this compound

A common method for the synthesis of dimethyl polysulfides involves the reaction of a methyl mercaptan source with a sulfur source. One potential route is the reaction of dimethyl disulfide with elemental sulfur in the presence of a basic catalyst.

Materials:

-

Dimethyl disulfide (CH₃SSCH₃)

-

Elemental sulfur (S₈)

-

Sodium sulfide (Na₂S) solution (catalyst)

-

Anhydrous diethyl ether or other suitable solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl disulfide in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add elemental sulfur to the solution. The molar ratio of dimethyl disulfide to sulfur will influence the distribution of the resulting polysulfides. For this compound, a 1:2 molar ratio is a theoretical starting point.

-

Add a catalytic amount of sodium sulfide solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove the catalyst.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude product from the synthesis will likely be a mixture of dimethyl polysulfides. Fractional distillation under reduced pressure is a suitable method for purification.

Procedure:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Carefully transfer the crude product to the distillation flask.

-

Slowly reduce the pressure and begin heating the distillation flask.

-

Collect the fractions at different boiling points. This compound will have a higher boiling point than the lower polysulfides.

-

Analyze the collected fractions by GC-MS to determine their purity.

Analytical Methods

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C).

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 45) to a higher m/z (e.g., 200).

¹H and ¹³C NMR spectroscopy can be used to characterize the structure of this compound.

Typical NMR Parameters:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

¹H NMR: The methyl protons of this compound are expected to appear as a singlet. The chemical shift will be downfield compared to dimethyl disulfide and dimethyl trisulfide due to the deshielding effect of the additional sulfur atoms.[4]

-

¹³C NMR: A single peak is expected for the two equivalent methyl carbons. The predicted chemical shift is around 22.60 ppm in water.[5][6]

Raman spectroscopy can provide information about the S-S and C-S stretching vibrations in the molecule. The exact peak positions can be sensitive to the conformation of the polysulfide chain.

Signaling Pathways

As a simple, volatile organosulfur compound, this compound is not known to be directly involved in complex biological signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters. Its biological effects are more likely related to its chemical reactivity, such as its ability to release H₂S or interact with cellular nucleophiles.[9]

Conclusion

This compound is a reactive organosulfur compound with a unique structure and a range of interesting chemical properties. Its relatively weak sulfur-sulfur bonds make it susceptible to thermal and photochemical decomposition, as well as reactions with nucleophiles. The information and experimental guidelines provided in this technical guide offer a comprehensive resource for researchers working with or interested in the chemistry of this compound and related organic polysulfides. Further research into its specific reaction mechanisms and potential applications is warranted.

References

- 1. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 2. This compound | C2H6S4 | CID 79828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0041065) [hmdb.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Synthetic Organic Tetrasulfides as H2S Donors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Dimethyl Tetrasulfide in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetrasulfide (DMTS) is a volatile organosulfur compound that contributes to the characteristic aromas of many plants, particularly those in the Allium and Brassica genera. While its presence has been identified in various species, a comprehensive understanding of its natural occurrence, biosynthesis, and biological significance is still emerging. This technical guide provides an in-depth overview of the current knowledge on this compound in plants, focusing on quantitative data, experimental protocols for its analysis, and its potential roles in plant physiology and defense.

Natural Occurrence and Quantitative Data

This compound has been detected in a variety of plants, where it often co-occurs with other volatile sulfur compounds like dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS). Its concentration can vary significantly depending on the plant species, cultivar, environmental conditions, and post-harvest processing. The following table summarizes the available quantitative data on the occurrence of DMTS in plants.

| Plant Species | Family | Plant Part | Concentration | Analytical Method | Reference(s) |

| Allium sativum (Garlic) | Amaryllidaceae | Essential Oil | 15.26% of total oil | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

| Allium hirtifolium | Amaryllidaceae | Flower, Stem, Bulb | Identified as a major compound (quantitative data not specified) | Gas Chromatography-Mass Spectrometry (GC-MS) | |

| Brassica rapa cv. Yukina | Brassicaceae | Not specified | Identified as a key odorant with a high flavor dilution factor | Gas Chromatography-Olfactometry (GC-O) | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is not fully elucidated but is understood to be part of the broader pathway for the formation of volatile sulfur compounds in Allium and Brassica species. The primary precursor is the non-protein amino acid alliin (B105686) (S-allyl-L-cysteine sulfoxide) in Allium and related S-alk(en)yl-L-cysteine sulfoxides in Brassica.

Upon tissue damage, the enzyme alliinase, which is physically separated from its substrate in intact cells, is released and catalyzes the conversion of alliin into the highly reactive intermediate, allicin (B1665233) (diallyl thiosulfinate).[3] Allicin is unstable and rapidly decomposes into a cascade of other volatile sulfur compounds, including diallyl sulfide, diallyl disulfide, diallyl trisulfide, and likely, this compound through a series of complex, non-enzymatic reactions.[3] The formation of dimethyl polysulfides is thought to involve the reaction of methanethiol, also a product of the degradation of S-methyl-L-cysteine sulfoxide, with other sulfur-containing intermediates.

Below is a proposed biosynthetic pathway leading to the formation of this compound.

References

The Bacterial Genesis of Dimethyl Tetrasulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) produced by bacteria play a crucial role in various biological and environmental processes, including microbial communication, plant growth promotion, and the global sulfur cycle. Among these, dimethyl polysulfides, such as dimethyl tetrasulfide (DMTS), are of significant interest due to their potent aroma and biological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in bacteria, with a focus on the core enzymatic and chemical reactions, quantitative data, and detailed experimental methodologies.

The Biosynthetic Pathway from Methionine to this compound

The biosynthesis of this compound in bacteria is believed to be a multi-step process originating from the sulfur-containing amino acid, L-methionine. The pathway involves a series of enzymatic and potentially chemical reactions that sequentially build up the polysulfide chain. While the initial steps are well-characterized, the latter stages leading to the formation of this compound are less defined and are an active area of research.

The proposed pathway can be summarized as follows:

-

Methionine to Methanethiol (B179389): The pathway is initiated by the enzymatic conversion of L-methionine to methanethiol (MT).

-

Methanethiol to Dimethyl Disulfide: Methanethiol is then oxidized to form dimethyl disulfide (DMDS).

-

Elongation of the Polysulfide Chain: DMDS is further converted to dimethyl trisulfide (DMTS) and subsequently to this compound. This part of the pathway is less understood and may involve both enzymatic and chemical steps.

Step 1: Methionine to Methanethiol

The conversion of L-methionine to methanethiol is catalyzed by the enzyme methionine-γ-lyase (MGL) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[1][2] This enzyme is found in a variety of bacteria, including species of Pseudomonas, Brevibacterium, and Citrobacter.[3][4][5]

Reaction: L-methionine → methanethiol + α-ketobutyrate + ammonia

Step 2: Methanethiol to Dimethyl Disulfide

The formation of dimethyl disulfide from methanethiol is an oxidative process. Evidence suggests the involvement of a methanethiol oxidase (MTO) .[6] This enzyme has been identified in bacteria and catalyzes the oxidation of methanethiol.[7] The reaction can also occur spontaneously in the presence of oxidants.

Reaction: 2 Methanethiol + [O] → Dimethyl disulfide + H₂O

Step 3: Dimethyl Disulfide to Dimethyl Trisulfide and Tetrasulfide

The conversion of DMDS to higher-order polysulfides like DMTS and this compound is the least understood part of the pathway. Current evidence suggests a mechanism involving the reaction of DMDS with sulfide (B99878) (H₂S) or polysulfides (Sn²⁻), which can be generated through various metabolic activities in bacteria.[8][9] While a specific "polysulfide methyltransferase" has been proposed, a well-characterized enzyme responsible for this step in the context of this compound biosynthesis has not been definitively identified. It is possible that this step involves a combination of enzymatic and chemical reactions within the cellular environment.

A proposed chemical reaction mechanism involves the nucleophilic attack of a sulfide or polysulfide ion on one of the sulfur atoms of DMDS, leading to the formation of a longer polysulfide chain.[8]

Proposed Reaction Scheme:

-

Dimethyl disulfide + S²⁻/HS⁻ → [CH₃S-S-S⁻] + CH₃S⁻

-

[CH₃S-S-S⁻] + Dimethyl disulfide → Dimethyl trisulfide + [CH₃S-S⁻]

-

Dimethyl trisulfide + S²⁻/HS⁻ → [CH₃S-S-S-S⁻] + CH₃S⁻

-

[CH₃S-S-S-S⁻] + Dimethyl disulfide → This compound + [CH₃S-S⁻]

It is also plausible that an uncharacterized methyltransferase could catalyze the methylation of a polysulfide chain.

Quantitative Data

Quantitative data for the entire biosynthetic pathway of this compound is limited. However, kinetic parameters for some of the key enzymes have been determined.

Table 1: Kinetic Parameters of Methionine-γ-lyase (MGL)

| Bacterial Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Brevibacterium linens BL2 | L-Methionine | 6.12 | 7.0 | [4] |

| Citrobacter freundii | L-Methionine | - | - | [3] |

| Pseudomonas sp. | L-Methionine | - | - | [10] |

| Pseudomonas fragi | L-Methionine | 1.11 (extracellular) | - | [11] |

| Pseudomonas lurida | L-Methionine | 2.11 | - | [11] |

| Citrobacter braakii | L-Methionine | 0.926 (extracellular) | - | [11] |

Note: Vmax values are often reported in different units and under varying assay conditions, making direct comparisons challenging.

Table 2: Production of Volatile Sulfur Compounds by Bacteria

| Bacterial Strain(s) | Substrate(s) | Volatile Sulfur Compounds Detected | Quantitative Data | Reference |

| Porphyromonas gingivalis, Fusobacterium nucleatum, Prevotella intermedia | - | Volatile sulfur compounds | Max. production after 6 hours (450 ppb) | [5] |

| Bacillus sp. B55 | - | Dimethyl disulfide | ~1 ng/cm² of colony in headspace per day | [12] |

| Lactic acid bacteria | Methionine | Methanethiol, Dimethyl disulfide, Dimethyl trisulfide | - | [2] |

Experimental Protocols

General Workflow for Identifying the Biosynthetic Pathway

Elucidating a metabolic pathway such as the biosynthesis of this compound typically involves a multi-step experimental approach.

Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Sulfur Compound Analysis

This protocol is a widely used method for the sensitive detection of volatile organic compounds, including dimethyl polysulfides, from bacterial cultures.[10][11][13]

Materials:

-

Bacterial culture grown in a sealed headspace vial.

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Standards for dimethyl disulfide, dimethyl trisulfide, and this compound.

Procedure:

-

Bacterial Culture: Grow the bacterium of interest in a suitable liquid or solid medium in a 20 mL headspace vial sealed with a septum cap. Incubate under appropriate conditions (temperature, time) to allow for the production of volatile compounds.

-

Headspace Sampling:

-

Equilibrate the vial at a specific temperature (e.g., 30-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the culture medium.

-

Expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated injection port of the GC.

-

Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).

-

Separate the volatile compounds on a suitable GC column (e.g., DB-5MS). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C).

-

Detect the separated compounds using the mass spectrometer, operating in full scan mode to identify the compounds based on their mass spectra and retention times compared to standards. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.[14]

-

Detailed Methodology: Purification of Methionine-γ-lyase (MGL)

This protocol provides a general outline for the purification of MGL from a bacterial source, such as Pseudomonas or Brevibacterium.[4][12]

Materials:

-

Bacterial cell paste.

-

Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing protease inhibitors and lysozyme).

-

Chromatography system (e.g., FPLC or similar).

-

Chromatography columns (e.g., ion-exchange, hydrophobic interaction, and gel filtration).

-

Bradford or BCA protein assay reagents.

-

SDS-PAGE reagents.

-

MGL activity assay reagents.

Procedure:

-

Cell Lysis: Resuspend the bacterial cell paste in lysis buffer and disrupt the cells by sonication or high-pressure homogenization on ice.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional): Gradually add solid ammonium sulfate to the supernatant to a certain saturation (e.g., 40-70%) to precipitate the MGL. Centrifuge to collect the protein pellet and redissolve it in a minimal volume of buffer.

-

Ion-Exchange Chromatography: Load the protein solution onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-salt buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for MGL activity.

-

Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange step, adjust the salt concentration to a high level (e.g., 1 M ammonium sulfate), and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient. Collect and assay active fractions.

-

Gel Filtration Chromatography: Concentrate the active fractions and load them onto a gel filtration column (e.g., Superdex 200) to separate proteins based on size. This step also serves to buffer exchange the purified enzyme.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. A single band at the expected molecular weight (around 43-48 kDa for the monomer) indicates high purity.

Detailed Methodology: Enzyme Assay for Methionine-γ-lyase (MGL)

The activity of MGL can be determined by measuring the formation of one of its products, α-ketobutyrate or methanethiol.

α-Ketobutyrate Detection Assay: [4]

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.2), 10 mM L-methionine, and 0.02 mM pyridoxal 5'-phosphate (PLP).

-

Enzyme Reaction: Initiate the reaction by adding the purified MGL enzyme to the reaction mixture. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid (TCA).

-

Derivatization and Detection: Centrifuge to remove precipitated protein. The α-ketobutyrate in the supernatant can be derivatized with 3-methyl-2-benzothiazolone hydrazone (MBTH) and measured spectrophotometrically at a specific wavelength.

Methanethiol Detection Assay: [4]

-

Reaction Mixture: Prepare a similar reaction mixture as above, but also include a thiol-detecting reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Enzyme Reaction and Detection: The formation of methanethiol will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which can be continuously monitored by measuring the increase in absorbance at 412 nm.

Conclusion and Future Perspectives

The biosynthesis of this compound in bacteria is a fascinating example of microbial sulfur metabolism. While the initial steps involving the conversion of methionine to dimethyl disulfide are reasonably well understood, the subsequent elongation of the polysulfide chain remains an area ripe for further investigation. The lack of a definitively characterized enzyme for the conversion of dimethyl disulfide to higher-order polysulfides suggests that this may be a more complex process than a single enzymatic step. It could involve a series of enzymatic modifications, spontaneous chemical reactions within the specific redox environment of the bacterial cell, or a combination of both.

Future research should focus on:

-

Identification and characterization of the enzymes responsible for the conversion of dimethyl disulfide to dimethyl trisulfide and tetrasulfide. This could involve screening bacterial genomes for putative methyltransferases or other sulfur-modifying enzymes and characterizing their activity in vitro.

-

Detailed kinetic analysis of the entire pathway to understand the flux and regulation of intermediate and final product formation.

-

In vitro reconstitution of the complete biosynthetic pathway using purified enzymes to confirm the proposed steps and identify any missing components.[15][16]

-

Advanced isotopic labeling studies coupled with mass spectrometry to trace the flow of sulfur atoms from methionine to this compound and to elucidate the mechanism of polysulfide chain elongation.[15][17]

A deeper understanding of this pathway will not only contribute to our fundamental knowledge of microbial biochemistry but may also open up new avenues for biotechnological applications, such as the production of natural flavor compounds and the development of novel antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Heterologous production of methionine-gamma-lyase from Brevibacterium linens in Lactococcus lactis and formation of volatile sulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Pseudomonas aeruginosa PA1006 Is a Persulfide-Modified Protein That Is Critical for Molybdenum Homeostasis | PLOS One [journals.plos.org]

- 5. In vitro volatile sulfur compound production of oral bacteria in different culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The critical roles of propanethiol oxidoreductase and sulfide-quinone oxidoreductase in the propanethiol catabolism pathway in Pseudomonas putida S-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Guide to Identifying Unknown Bacteria in the Lab - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 8. Mercury Methylation by Desulfovibrio desulfuricans ND132 in the Presence of Polysulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.si.edu [repository.si.edu]

- 11. Pseudomonas aeruginosa PA1006 is a persulfide-modified protein that is critical for molybdenum homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimethyl Disulfide Produced by the Naturally Associated Bacterium Bacillus sp B55 Promotes Nicotiana attenuata Growth by Enhancing Sulfur Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfane Sulfur Is an Intrinsic Signal for the Organic Peroxide Sensor OhrR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A METHOD FOR THE STUDY OF THE FORMATION OF VOLATILE SULFUR COMPOUNDS BY BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polysulfide metabolizing enzymes influence SqrR-mediated sulfide-induced transcription by impacting intracellular polysulfide dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Tetrasulfide: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl tetrasulfide (DMTS) is an organosulfur compound characterized by a linear chain of four sulfur atoms flanked by two methyl groups. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and spectral data. Detailed experimental protocols for its synthesis and analysis are presented, along with a discussion of its potential biological significance, drawing parallels with related organosulfur compounds. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

Organosulfur compounds are a diverse class of molecules with a wide range of applications in flavor chemistry, agriculture, and medicine.[1] this compound (C₂H₆S₄), a member of the dimethyl polysulfide family, is a volatile organic compound found in some natural products and is known for its distinct sulfurous odor.[2] While its shorter-chain analogs, dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), have been more extensively studied, this compound possesses unique chemical properties owing to its extended polysulfide chain. Understanding these characteristics is crucial for its potential application in various scientific and industrial fields.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a strong, penetrating, garlic-like or meaty odor.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆S₄ | [2] |

| Molecular Weight | 158.33 g/mol | [2] |

| CAS Number | 5756-24-1 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, garlic-like, meaty | [2] |

| Boiling Point | 243.1 °C @ 760 mmHg | [3] |

| Density | 1.348 g/cm³ | [4] |

| Refractive Index | 1.659 | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [3] |

| LogP | 1.8 | [2] |

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the reaction of a methylating agent with a tetrasulfide source. A common and effective laboratory-scale synthesis involves the reaction of sodium tetrasulfide with a methylating agent such as methyl iodide or dimethyl sulfate (B86663).

Experimental Protocol: Synthesis via Sodium Tetrasulfide

This protocol describes a representative method for the synthesis of this compound.

3.1.1. Preparation of Sodium Tetrasulfide Solution

-

Materials: Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), Sulfur (elemental), Distilled water, Ethanol (B145695).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of distilled water with gentle heating.

-

Once dissolved, add three molar equivalents of elemental sulfur powder to the flask.

-

Add ethanol to the mixture to facilitate the reaction. A typical solvent ratio is a 1:1 mixture of water and ethanol.

-

Heat the mixture to reflux with constant stirring. The reaction is typically complete within 2-3 hours, indicated by the complete dissolution of sulfur and the formation of a dark reddish-brown solution of sodium tetrasulfide (Na₂S₄).[2][4]

-

Allow the solution to cool to room temperature before proceeding to the next step.

-

3.1.2. Reaction with Methylating Agent

-

Materials: Sodium tetrasulfide solution (from 3.1.1), Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄), Diethyl ether, Saturated sodium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Cool the sodium tetrasulfide solution in an ice bath.

-

Slowly add two molar equivalents of the methylating agent (e.g., methyl iodide) dropwise to the stirred sodium tetrasulfide solution. The reaction is exothermic and should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and add an equal volume of diethyl ether.

-

Wash the organic layer sequentially with water and then with a saturated sodium chloride solution to remove any unreacted sodium tetrasulfide and other water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The diethyl ether can be removed by rotary evaporation at low pressure to yield crude this compound.

-

Purification

The crude this compound can be purified by vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

-

Procedure:

-

Set up a vacuum distillation apparatus.

-

Heat the crude product gently under vacuum.

-

Collect the fraction that distills at the appropriate temperature and pressure for this compound. The boiling point will be significantly lower than the atmospheric boiling point.

-

Synthesis Workflow

Reactivity and Decomposition

The chemical reactivity of this compound is largely dictated by the weak sulfur-sulfur bonds in its polysulfide chain. The central S-S bond is particularly susceptible to cleavage.

-

Thermal Decomposition: Upon heating, this compound can undergo homolytic cleavage of the S-S bonds to form thiyl radicals. These radicals can then recombine to form a mixture of dimethyl polysulfides with varying sulfur chain lengths, including dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS).[3]

-

Reaction with Nucleophiles and Electrophiles: The sulfur atoms in the polysulfide chain are susceptible to nucleophilic attack. Strong nucleophiles can lead to the cleavage of the S-S bonds. Conversely, the lone pairs on the sulfur atoms can react with electrophiles.

-

Oxidation: this compound can be oxidized at the sulfur atoms to form various sulfur oxides.

Spectral Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a single peak corresponding to the two equivalent methyl groups. The chemical shift of this peak is influenced by the electronegativity of the adjacent sulfur atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will similarly show a single resonance for the two equivalent methyl carbons.

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference(s) |

| ¹H | ~2.5 | Singlet | CDCl₃ | [5] |

| ¹³C | Not specified | - | CDCl₃ | - |

Note: Precise chemical shifts can vary depending on the solvent and the reference standard used.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Electron Ionization (EI-MS): The EI mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns involve the cleavage of S-S and C-S bonds, leading to characteristic fragment ions.

Table 3: Key Mass Spectral Fragments for this compound

| m/z | Ion Fragment |

| 158 | [CH₃S₄CH₃]⁺ (Molecular Ion) |

| 126 | [CH₃S₃CH₃]⁺ |

| 94 | [CH₃S₂CH₃]⁺ |

| 79 | [CH₃S₂]⁺ |

| 64 | [S₂]⁺ |

| 47 | [CH₃S]⁺ |

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the detection and quantification of this compound, especially in complex mixtures.

Experimental Protocol: GC-MS Analysis

This protocol provides a general guideline for the GC-MS analysis of this compound. Instrument parameters should be optimized for the specific application.[9][10][11]

-

Sample Preparation:

-

For liquid samples, dilute an appropriate amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

For solid or biological matrices, a headspace or solid-phase microextraction (SPME) method may be employed to extract the volatile this compound.[11]

-

-

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of volatile compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 35-200.

-

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be used. Calibration curves are constructed using standard solutions of this compound of known concentrations.

Analytical Workflow

Biological Significance and Potential Applications

While the biological roles of this compound are not as well-defined as those of its shorter-chain analogs, studies on related organic polysulfides provide insights into its potential activities.

Organic polysulfides, such as diallyl trisulfide and diallyl tetrasulfide found in garlic, have been shown to possess a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][12][13] These effects are often attributed to their ability to modulate cellular redox signaling pathways and interact with specific protein targets.[14][15]

One emerging area of interest is the interaction of organic polysulfides with transient receptor potential (TRP) ion channels, particularly TRPA1.[16][17][18][19] Dimethyl trisulfide (DMTS) has been shown to activate TRPA1 channels, leading to downstream cellular effects.[16][17][19] Given the structural similarity, it is plausible that this compound may also interact with and modulate the activity of TRPA1 or other related signaling pathways.

Hypothesized TRPA1 Signaling Pathway

The activation of the TRPA1 ion channel by agonists like DMTS can initiate a signaling cascade that involves the influx of calcium ions (Ca²⁺) and subsequent cellular responses. This can lead to the release of neuropeptides and modulation of inflammatory and pain pathways.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and can cause skin and eye irritation.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is an intriguing organosulfur compound with distinct physical and chemical properties. This guide has provided a comprehensive overview of its characteristics, including detailed methodologies for its synthesis and analysis. While further research is needed to fully elucidate its biological roles, the known activities of related polysulfides suggest potential for this compound in modulating cellular signaling pathways. The information presented herein serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential applications of this unique molecule.

References

- 1. Diallylpolysulfides induce growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium tetrasulfide - Wikipedia [en.wikipedia.org]

- 3. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]

- 4. SODIUM TETRASULFIDE [chembk.com]

- 5. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. sites.wp.odu.edu [sites.wp.odu.edu]

- 9. Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection | MDPI [mdpi.com]

- 10. Method Validation and Dissipation Behaviour of Dimethyl Disulphide (DMDS) in Cucumber and Soil by Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Harmful and beneficial effects of organic monosulfides, disulfides, and polysulfides in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anxiolytic and Antidepressant Effects of Organic Polysulfide, Dimethyl Trisulfide Are Partly Mediated by the Transient Receptor Potential Ankyrin 1 Ion Channel in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Examination of the Effect of Dimethyl Trisulfide in Acute Stress Mouse Model with the Potential Involvement of the TRPA1 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of sulfide and polysulfides transmitted by direct or signal transduction‐mediated activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Spectroscopic Profile of Dimimethyl Tetrasulfide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for dimethyl tetrasulfide (C₂H₆S₄), a compound of interest in flavor chemistry, environmental science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of public experimental data for certain techniques, predicted values from reputable databases are included for completeness and are duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Solvent | Instrument Frequency | Reference |

| 2.63 ppm | Singlet | Not specified in abstract | Not specified in abstract | [1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Solvent | Instrument Frequency | Note | Reference |

| 22.60 ppm | H₂O | 1000 MHz | Predicted data | [2] |

| Not Available | Not Available | BRUKER AMX-360 | Experimental spectrum exists but data is not publicly available | [3][4] |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Fragmentation Assignment (Tentative) |

| 79.0 | 99.99 | [CH₃S₂]⁺ |

| 126.0 | 43.10 | [CH₃S₃CH₃]⁺ |

| 45.0 | 31.20 | [CH₃S]⁺ |

| 64.0 | 26.60 | [S₂]⁺ |

| 47.0 | 24.80 | [CH₃S]⁺ + 2H |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the referenced spectroscopic data.

Synthesis of this compound

A general method for the synthesis of dialkyl polysulfides can be adapted for this compound. This typically involves the reaction of a methylating agent with a solution of sodium tetrasulfide. A representative, non-optimized procedure is as follows:

-

Preparation of Sodium Tetrasulfide Solution: Elemental sulfur is dissolved in an aqueous solution of sodium sulfide (B99878) (Na₂S) with gentle heating to form a solution containing tetrasulfide anions (S₄²⁻).

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added dropwise to the sodium tetrasulfide solution under vigorous stirring. The reaction is typically carried out in a two-phase system with a phase-transfer catalyst to facilitate the reaction.

-

Work-up: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

NMR Spectroscopy

The reported ¹H NMR chemical shift was obtained from the analysis of the disproportionation products of dimethyl trisulfide[1]. A general protocol for acquiring ¹H NMR spectra of such compounds is as follows:

-

Sample Preparation: A small quantity of the analyte (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

As no experimental data was found, a general protocol for acquiring FT-IR data is provided:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

The mass spectral data was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI)[3][6].

-

Sample Introduction: The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.

-

Instrumentation: The outlet of the GC column is coupled to a mass spectrometer (e.g., SHIMADZU LKB-9000B)[3].

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization is performed at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of each ion detected.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Detailed workflow for the acquisition of spectroscopic data for this compound.

References

- 1. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0041065) [hmdb.ca]

- 3. This compound | C2H6S4 | CID 79828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0041065) [hmdb.ca]

- 6. Tetrasulfide, dimethyl [webbook.nist.gov]

The Discovery and Biological Significance of Dimethyl Polysulfides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl polysulfides (CH₃SₙCH₃, where n > 1) are a class of volatile organosulfur compounds that have garnered significant scientific interest due to their distinctive aroma profiles, natural abundance, and diverse biological activities. Historically rooted in the broader field of organosulfur chemistry, the study of these compounds has evolved from their initial identification as key flavor components in foods to their current exploration as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of dimethyl polysulfides, with a particular focus on their relevance to drug development.

Historical Perspective

The journey into the world of dimethyl polysulfides is intrinsically linked to the history of sulfur chemistry, which dates back to antiquity.[1][2][3] While sulfur itself has been known for millennia, the systematic study of its organic derivatives began in the 19th century.[4][5][6] Early chemists recognized the analogy between sulfur and oxygen compounds, leading to the synthesis and characterization of simple thioethers like dimethyl sulfide (B99878) in 1840.[5] The investigation of volatile compounds from foods, particularly those from the Allium genus (e.g., garlic and onions), in the 20th century led to the identification of a plethora of organosulfur compounds, including dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), as major contributors to their characteristic aromas.[1][7][8] Initial studies by scientists like Louis Pasteur on garlic's antibacterial properties laid the groundwork for future research into the bioactive nature of its sulfur constituents.[8]

Physicochemical Properties

The number of sulfur atoms in the polysulfide chain significantly influences the physicochemical properties of these compounds. A summary of the available data for dimethyl disulfide (DMDS), dimethyl trisulfide (DMTS), and dimethyl tetrasulfide (DMTTS) is presented in Table 1.

| Property | Dimethyl Disulfide (DMDS) | Dimethyl Trisulfide (DMTS) | This compound (DMTTS) |

| Chemical Formula | C₂H₆S₂ | C₂H₆S₃ | C₂H₆S₄ |

| Molar Mass | 94.19 g/mol | 126.26 g/mol [4] | 158.33 g/mol [9] |

| Appearance | Colorless liquid | Colorless to light yellow liquid[10] | Colorless to pale yellow oil[3] |

| Odor | Garlic-like | Foul, detectable at ppt (B1677978) levels[4] | - |

| Melting Point | -85 °C | -68.05 °C[4] | - |

| Boiling Point | 109-110 °C | 170 °C (decomposes)[4] | 70 °C @ 0.07 Torr[3] |

| Density | 1.046 g/mL at 25 °C | 1.202 g/mL at 25 °C | 1.348 g/cm³ (predicted)[3] |

| Refractive Index | n20/D 1.525 | n20/D 1.602 | - |

| Solubility in Water | Slightly soluble | Very slightly soluble | 1751 mg/L (estimated)[9] |

Natural Occurrence and Concentration

Dimethyl polysulfides are widely distributed in nature, particularly in plants of the Allium and Brassica genera. They are formed from the enzymatic breakdown of sulfur-containing precursors upon tissue damage. The concentrations of these compounds can vary significantly depending on the species, cultivar, and processing conditions.

| Compound | Source | Concentration Range | Reference |

| Dimethyl disulfide | Fresh Onion | - | [11] |

| Dehydrated Onion | Increased during dehydration | [11] | |

| Black Garlic | 0.0012% | [12] | |

| Dimethyl trisulfide | Fresh Onion | - | [13] |

| Dehydrated Onion | 66.74 µg/g solids (after 3h drying at 90°C) | [13] | |

| Welsh Onion | Present | [14] | |

| Black Garlic | 0.0009% | [12] | |

| This compound | Garlic | Identified | [15] |

Experimental Protocols

Synthesis of Dimethyl Polysulfides

A general and scalable method for the synthesis of dimethyl polysulfides involves the reaction of a methylating agent with a sodium polysulfide solution. The length of the polysulfide chain can be controlled by the stoichiometry of the reactants.

Synthesis of Dimethyl Trisulfide (DMTS)

-

Materials: Sodium sulfide nonahydrate (Na₂S·9H₂O), elemental sulfur (S₈), methyl iodide (CH₃I), methanol (B129727).

-

Procedure:

-

Prepare a sodium disulfide (Na₂S₂) solution by dissolving sodium sulfide and elemental sulfur in a 1:1 molar ratio in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature until the sulfur has completely dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add two equivalents of methyl iodide dropwise to the stirred sodium disulfide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude dimethyl trisulfide.

-

Purification can be achieved by vacuum distillation.

-

A similar procedure can be followed for the synthesis of this compound by adjusting the initial molar ratio of sodium sulfide to elemental sulfur to 1:3 to favor the formation of sodium tetrasulfide (Na₂S₄).[16]

Analysis of Dimethyl Polysulfides in Biological Samples by GC-MS

This protocol outlines a general method for the extraction and quantification of dimethyl polysulfides from Allium species using gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation:

-

Homogenize a known weight of fresh sample (e.g., garlic cloves) in a suitable solvent (e.g., dichloromethane (B109758) or a pentane-dichloromethane mixture) at a low temperature to minimize enzymatic activity and degradation of volatile compounds.

-

The extraction can be aided by sonication or maceration.

-

Filter the homogenate to remove solid debris.

-

The resulting extract can be concentrated under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile sulfur compounds (e.g., DB-5ms).

-

Injector: Use a split/splitless injector. For quantitative analysis, a splitless injection is often preferred for higher sensitivity.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute the compounds of interest.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Scan a mass range of m/z 35-300.

-

Quantification: Use an internal standard (e.g., dimethyl sulfoxide) and create a calibration curve with authentic standards of dimethyl disulfide, trisulfide, and tetrasulfide to quantify their concentrations in the sample extracts.[12][17]

-

Caspase-3 Activity Assay

This protocol provides a general framework for assessing apoptosis induction by dimethyl polysulfides through the measurement of caspase-3 activity in a cell-based assay.

-

Cell Culture and Treatment:

-

Plate a suitable human cancer cell line (e.g., Jurkat or HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dimethyl polysulfide of interest (e.g., DMTS or DMTTS) dissolved in a suitable solvent like DMSO (ensure the final DMSO concentration is non-toxic to the cells). Include a vehicle control (DMSO alone).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, centrifuge the plate to pellet the cells.

-

Remove the supernatant and wash the cells with ice-cold PBS.

-

Lyse the cells by adding a chilled lysis buffer and incubating on ice.

-

-

Caspase-3 Assay:

-

The assay is based on the cleavage of a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-AMC or DEVD-pNA).

-

Add the cell lysate to a reaction buffer containing the caspase-3 substrate.

-

Incubate the mixture at 37°C, protected from light.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

The increase in fluorescence or absorbance is proportional to the caspase-3 activity in the cell lysate.[18][19][20]

-

Biological Activities and Signaling Pathways

Dimethyl polysulfides and related organosulfur compounds exhibit a wide range of biological activities, making them attractive candidates for drug development. Their effects are often attributed to their ability to modulate cellular redox status and interact with key signaling pathways.

Induction of Apoptosis

Dimethyl trisulfide and tetrasulfide have been shown to induce apoptosis in various cancer cell lines.[8][21] The pro-apoptotic effect is often more pronounced with an increasing number of sulfur atoms in the polysulfide chain.[8] This process is frequently mediated by the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.

Caption: Dimethyl polysulfide-induced apoptosis pathway.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Diallyl trisulfide (DATS), a structurally related and well-studied organosulfur compound, has been shown to activate this pathway. It is hypothesized that DATS directly interacts with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.[1][6][7][22]

Caption: Activation of the Keap1-Nrf2 pathway by DATS.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Chronic activation of this pathway is implicated in various diseases, including cancer. Dimethyl sulfoxide (B87167) (DMSO), a related organosulfur compound, has been shown to inhibit NF-κB activation.[23][24] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB pathway by DMSO.

Conclusion and Future Directions

The study of dimethyl polysulfides has progressed from their role as flavor compounds to their recognition as potent bioactive molecules. Their ability to induce apoptosis in cancer cells and modulate key signaling pathways such as Keap1-Nrf2 and NF-κB highlights their potential in drug discovery and development. Future research should focus on elucidating the precise molecular targets of these compounds, understanding their structure-activity relationships, and optimizing their pharmacokinetic and pharmacodynamic properties for therapeutic applications. The development of novel drug delivery systems may also enhance their efficacy and minimize potential off-target effects. The rich chemistry and biology of dimethyl polysulfides offer a promising frontier for the development of new therapeutic strategies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 5756-24-1 [thegoodscentscompany.com]

- 3. This compound CAS#: 5756-24-1 [m.chemicalbook.com]

- 4. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]

- 5. Apoptosis induction of U937 human leukemia cells by diallyl trisulfide induces through generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1 cysteine 288 as a potential target for diallyl trisulfide-induced Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Keap1 Cysteine 288 as a Potential Target for Diallyl Trisulfide-Induced Nrf2 Activation | PLOS One [journals.plos.org]

- 8. Effect of dimethyl sulfides on the induction of apoptosis in human leukemia Jurkat cells and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. seejph.com [seejph.com]

- 14. The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Preparation method of dimethyl disulfide - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. mpbio.com [mpbio.com]

- 20. abcam.com [abcam.com]

- 21. Dimethyl trisulfide | C2H6S3 | CID 19310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dimethyl sulfoxide modulates NF-kappa B and cytokine activation in lipopolysaccharide-treated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of Dimethyl Tetrasulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetrasulfide (DMTS) is an organosulfur compound with the chemical formula CH₃S₄CH₃. It belongs to the family of dimethyl polysulfides, which are known for their presence in various natural products and their role in biological systems and industrial processes. A thorough understanding of the thermochemical properties of this compound is crucial for its application in drug development, particularly in contexts involving sulfur-based therapeutic agents, and for controlling its formation and decomposition in various chemical processes. This guide provides a comprehensive overview of the available thermochemical data, experimental protocols for its synthesis and analysis, and a detailed look at its decomposition pathways.

Thermochemical Properties

Experimental thermochemical data for this compound are scarce in the literature. However, computational chemistry provides reliable estimates for its key thermochemical parameters. Methods such as Density Functional Theory (DFT), G3 theory, and Complete Basis Set (CBS) methods have been shown to accurately predict the thermochemical properties of organosulfur compounds[1][2][3][4][5][6].

Table 1: Computed Thermochemical Properties of this compound

| Property | Value | Method | Reference |

| Enthalpy of Formation (ΔfH°gas) | Data not explicitly found for DMTS | CBS-QB3, G3, DFT | [2][4][6] |

| Standard Molar Entropy (S°) | Data not explicitly found for DMTS | CBS-QB3, G3, DFT | [4][6] |

| Heat Capacity (Cp) | Data not explicitly found for DMTS | CBS-QB3, G3, DFT | [4][6] |

| Central S-S Bond Dissociation Energy | ~36 kcal/mol | [7] |

Note: While specific values for this compound were not found in the search results, the cited literature provides a framework for their calculation using high-level computational methods. For comparison, the experimental standard enthalpy of formation for dimethyl disulfide (CH₃SSCH₃) is well-established.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a methyl source with a sulfur source.

Method 1: Reaction of Methanethiol with Sulfur Dichloride

A general method for the synthesis of dialkyl polysulfides involves the reaction of a thiol with a sulfur chloride[7].

-

Reactants: Methanethiol (CH₃SH) and Sulfur Dichloride (SCl₂).

-

Reaction: 2 CH₃SH + S₂Cl₂ → CH₃SSSSCH₃ + 2 HCl

-

Procedure:

-

Methanethiol is dissolved in an inert solvent (e.g., carbon disulfide) and cooled in an ice bath.

-

A solution of sulfur dichloride in the same solvent is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent and hydrogen chloride are removed under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Method 2: Reaction of an Olefin with Sulfur and Hydrogen Sulfide (B99878)

Industrial-scale production of dialkyl polysulfides often utilizes the reaction of an olefin with elemental sulfur and hydrogen sulfide in the presence of a catalyst[8][9][10][11][12].

-

Reactants: Isobutylene, Elemental Sulfur, Hydrogen Sulfide.

-

Procedure:

-

The olefin, molten sulfur, and a catalyst are charged into a reactor.

-

Hydrogen sulfide is bubbled through the mixture at a controlled temperature and pressure.

-

The reaction is typically carried out in a continuous or batch process.

-

The product mixture, which may contain various polysulfides, is then purified, often by distillation, to isolate the desired this compound.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column is typically used for separation.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate the analyte from a sample matrix[13].

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of this compound will show characteristic fragment ions that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the structure of this compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent methyl groups. The chemical shift will be downfield from that of dimethyl disulfide due to the deshielding effect of the additional sulfur atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbons.

Decomposition Pathways

This compound can decompose through thermal and photochemical pathways.

Thermal Decomposition

The thermal decomposition of this compound primarily involves the homolytic cleavage of the central, and weakest, sulfur-sulfur bond[7].

Caption: Thermal decomposition of this compound.

Photochemical Decomposition

The photochemical decomposition of dimethyl polysulfides is significantly faster than their thermal decomposition, proceeding via a radical chain reaction mechanism upon exposure to solar radiation[14][15].

Caption: Photochemical decomposition of this compound.

Conclusion

This technical guide provides a summary of the current knowledge on the thermochemical properties of this compound. While experimental data remain limited, computational methods offer a robust alternative for obtaining essential thermochemical parameters. The outlined synthesis and analytical protocols provide a foundation for researchers working with this compound. Furthermore, understanding the distinct thermal and photochemical decomposition pathways is critical for predicting its stability and reactivity in various applications, from pharmaceutical formulations to industrial processes. Further experimental validation of the computed thermochemical data would be a valuable contribution to the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Theoretical study of the thermal decomposition of dimethyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical study of the thermal decomposition of dimethyl disulfide. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]

- 8. senlab.jpn.org [senlab.jpn.org]

- 9. data.epo.org [data.epo.org]

- 10. US20160097016A1 - Dialkyl polysulfide, process for preparing dialkyl polysulfide, extreme pressure additive, and lubricating fluid composition - Google Patents [patents.google.com]

- 11. EP0342454B1 - Process for the manufacture of dialkyl disulfides and polysulfides - Google Patents [patents.google.com]

- 12. US10487285B2 - Method for producing dialkyl polysulfide, dialkyl polysulfide, extreme-pressure additive and lubricating fluid composition - Google Patents [patents.google.com]

- 13. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Quantum Chemical Insights into Dimethyl Tetrasulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetrasulfide (DMTS), a member of the organic polysulfide family, is a volatile sulfur compound with the chemical formula CH₃S₄CH₃. These compounds are of interest in various fields, including food chemistry, atmospheric science, and pharmacology. Understanding the molecular structure, conformational preferences, and vibrational properties of this compound is crucial for elucidating its reactivity and potential biological activity. This technical guide provides an in-depth overview of the quantum chemical calculations used to characterize this compound, supplemented with available experimental data and protocols.

Computational Methodology

The structural and electronic properties of this compound can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method for such studies due to its balance of computational cost and accuracy. A common approach involves geometry optimization and vibrational frequency calculations using a functional such as B3LYP paired with a basis set like 6-311++G(d,p). This level of theory has proven effective for predicting the properties of various organic sulfur compounds.

Core Computational Steps:

-

Conformational Search: Identifying all stable conformers of the molecule on its potential energy surface.

-

Geometry Optimization: Determining the lowest energy geometry for each conformer, which provides key structural parameters.